molecular formula C22H40N2O5 B558047 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) CAS No. 21157-12-0

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)

Cat. No.: B558047
CAS No.: 21157-12-0
M. Wt: 412.6 g/mol
InChI Key: UBQLPPZGZHZOAO-LYZYBISQSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1), also known as 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1), is a useful research compound. Its molecular formula is C22H40N2O5 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

BOC-HYP-OH DCHA, also known as “1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)” or “Dicyclohexylamine (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate”, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are therefore the specific proteins that the ADCs or PROTACs are designed to interact with .

Mode of Action

The compound acts as a linker in the formation of ADCs and PROTACs . In the case of ADCs, it connects an antibody to a cytotoxic drug . For PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by BOC-HYP-OH DCHA are dependent on the specific proteins targeted by the ADCs or PROTACs it helps to form . By enabling the selective degradation of target proteins, PROTACs can influence a variety of biochemical pathways .

Pharmacokinetics

The ADME properties of the resulting ADCs or PROTACs would be determined by their specific structures and the properties of the antibody, drug, or ligands they contain .

Result of Action

The molecular and cellular effects of BOC-HYP-OH DCHA’s action are determined by the specific ADCs or PROTACs it helps to form . For example, an ADC could deliver a cytotoxic drug to cancer cells, resulting in cell death . A PROTAC could lead to the degradation of a disease-related protein, altering cellular functions .

Action Environment

The action, efficacy, and stability of BOC-HYP-OH DCHA are influenced by the conditions under which the ADCs or PROTACs it forms are used . Factors such as temperature, pH, and the presence of other substances could potentially affect its function .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h11-13H,1-10H2;6-7,12H,4-5H2,1-3H3,(H,13,14)/t;6-,7+/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLPPZGZHZOAO-LYZYBISQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885163
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21157-12-0
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21157-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021157120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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